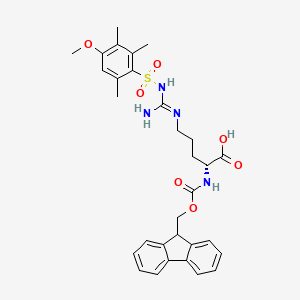

![molecular formula C12H13N3O B2896383 3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline CAS No. 2138127-67-8](/img/structure/B2896383.png)

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles are important structural units known for their anti-inflammatory, antiviral, antitumor, and antibacterial properties .

Synthesis Analysis

Functionalized pyrano[2,3-c]pyrazoles, which include our compound of interest, can be synthesized from 2,4-dihydro-3H-pyrazol-3-ones, active carbonyl compounds, and tert-BuOH in the presence of trifluoroacetic acid at 65 °C . These reactions proceed by acid-catalyzed generation of isobutylene from tert-BuOH for LUMO diene-controlled inverse [4+2] cycloaddition reaction with in situ-generated vinylidenepyrazolones .Molecular Structure Analysis

The molecular structure of “3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” can be analyzed using various spectroscopic techniques. For instance, 1H, 13C, and 15N NMR spectroscopic experiments can be used to confirm the structures of the obtained heterocyclic products . X-Ray crystallographic analysis can also provide detailed information about the molecular structure .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is the inverse [4+2] cycloaddition reaction . This reaction involves the reaction of electron-rich dienes with carbonyl compounds, which is a classical hetero-Diels–Alder reaction .Applications De Recherche Scientifique

Antiproliferative Activity

This compound has been used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have shown significant antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .

Induction of Cell Death

The compound 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, which can be synthesized from “3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline”, has been found to induce cell death by activating the initiator enzyme of apoptotic cascade caspase 9 .

Fluorescence Properties

Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

Synthesis of Relevant Chemicals

Pyrazole-containing compounds like “3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Antibacterial Activity

The 3-aminopyrazole function group at the 3-positions of some fourth-generation cephalosporins, such as cefoselis, was fused with a piperidine to furnish the 4,5,6,7-tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-3-amine scaffold which can be readily obtained from the corresponding 4-oxopiperidine-3-carbonitrile in a single operation . This has shown significant in vitro antibacterial activity .

Orientations Futures

The synthesis of pyrano[2,3-c]pyrazoles, including “3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline”, has attracted much interest due to their significant bioactivities . Future research could focus on exploring the biological activities of these compounds and developing more efficient synthesis methods .

Propriétés

IUPAC Name |

3-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-9-3-1-2-8(6-9)12-10-7-16-5-4-11(10)14-15-12/h1-3,6H,4-5,7,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGMGVVMYRKXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)

![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)

![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)

![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896318.png)

![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)

![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)